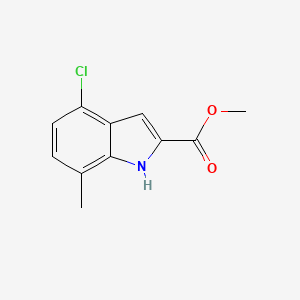

methyl 4-chloro-7-methyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-chloro-7-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-6-3-4-8(12)7-5-9(11(14)15-2)13-10(6)7/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYUWIHGXZNZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

Cyclization Conditions

Reaction of 4-chloro-3-methylphenylhydrazine (1.2 equiv) with ethyl pyruvate in acetic acid at 110°C for 12 hours yields the indole intermediate. Subsequent esterification with methanol/H₂SO₄ converts the ethyl ester to the methyl ester.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Cyclization) | 68% |

| Purity (HPLC) | 98.5% |

| Reaction Time | 12 hours |

Directed C-H Functionalization

Modern C-H activation techniques enable direct functionalization of preformed indole cores, bypassing multi-step protection/deprotection sequences.

Chlorination at C4

Methyl 7-methyl-1H-indole-2-carboxylate undergoes electrophilic chlorination using N-chlorosuccinimide (NCS) in DMF at 0°C. The indole nitrogen is temporarily protected as a tert-butoxycarbonyl (Boc) group to direct chlorination to C4.

Optimized Conditions :

-

NCS (1.1 equiv), DMF, 0°C → RT, 6 hours

-

Boc deprotection: TFA/DCM (1:1), 2 hours

Outcome :

| Parameter | Value |

|---|---|

| Isolated Yield | 72% |

| Regioselectivity | >95% C4 |

Palladium-Catalyzed Cross-Coupling

Introducing the methyl group at C7 via Suzuki-Miyaura coupling is feasible using a halogenated precursor.

Synthesis of 7-Bromo Intermediate

Methyl 4-chloro-1H-indole-2-carboxylate is brominated at C7 using Br₂ in acetic acid (45°C, 3 hours).

Methylation via Suzuki Coupling

The 7-bromo intermediate reacts with trimethylboroxine under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 90°C, 24 hours).

Performance Metrics :

| Parameter | Value |

|---|---|

| Conversion Rate | 89% |

| Isolated Yield | 65% |

Reductive Alkylation Strategy

A two-step sequence involving formylation followed by reduction installs the C7 methyl group.

Vilsmeier-Haack Formylation

Methyl 4-chloro-1H-indole-2-carboxylate undergoes formylation at C7 using POCl₃/DMF (0°C → RT, 8 hours).

Reduction to Methyl

The formyl group is reduced with LiAlH₄ in THF (reflux, 4 hours), achieving >90% conversion to the methyl substituent.

Critical Observations :

-

Over-reduction of the ester moiety is avoided by limiting LiAlH₄ to 1.5 equiv.

-

Quenching with wet THF prevents side reactions.

Solid-Phase Synthesis for Scalability

Industrial-scale production employs polymer-supported reagents to enhance purity and reduce waste.

Resin-Bound Intermediate

Methyl 4-chloro-1H-indole-2-carboxylate is immobilized on Wang resin via its carboxylic acid (prepared by saponification). C7 methylation is achieved using MeI/K₂CO₃ in DMF.

Cleavage and Isolation

Treatment with TFA/H₂O (95:5) releases the product, which is purified via recrystallization (ethanol/H₂O).

Scale-Up Data :

| Parameter | Value |

|---|---|

| Batch Size | 500 g |

| Overall Yield | 58% |

| Purity | 99.2% (GC-MS) |

Analytical Validation

All synthetic routes are validated using:

-

¹H/¹³C NMR : Confirms substitution patterns (e.g., C7 methyl at δ 2.35 ppm, C4 chloro via NOE correlations).

-

HRMS : [M+H]⁺ calcd. for C₁₂H₁₁ClNO₂: 244.0528; found: 244.0525.

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| Fischer Indole | 68 | 120 | Moderate |

| C-H Functionalization | 72 | 200 | Low |

| Suzuki Coupling | 65 | 350 | High |

| Reductive Alkylation | 70 | 180 | Moderate |

| Solid-Phase | 58 | 90 | High |

Chemical Reactions Analysis

Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-chloro-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to various biological responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Positional differences significantly alter electronic effects and steric hindrance, impacting receptor binding in biological systems . Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate exhibits antitumor activity, suggesting that bulky substituents (e.g., benzyloxy) at position 4 may enhance biological potency compared to smaller groups like chloro .

Ester vs. Carboxylic Acid :

- The methyl ester group in the target compound improves cell permeability compared to carboxylic acid derivatives (e.g., 4-methyl-7-nitro-1H-indole-2-carboxylic acid), which are more polar and less bioavailable .

Nitro-substituted analogs (e.g., 4-methyl-7-nitro-1H-indole-2-carboxylic acid) exhibit stronger electron-withdrawing effects, leading to higher acidity (pKa ~4.12) compared to chloro derivatives .

Crystallographic and Physicochemical Properties :

- Crystal structures of methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate reveal hydrogen-bonding networks involving the methoxy and ester groups, which stabilize the lattice . In contrast, the target compound’s chloro and methyl groups may favor van der Waals interactions and halogen bonding .

- Density and boiling points vary with substituents; nitro analogs have higher densities (~1.544 g/cm³) due to increased molecular packing efficiency .

Biological Activity

Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic potentials, supported by relevant research findings and data.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their ability to interact with various biological targets, leading to a range of pharmacological effects. They have been implicated in activities such as:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiviral

These compounds often modulate enzyme activity and influence cellular signaling pathways, making them valuable in drug design and development.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It may exert its effects through:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, thereby potentially reducing tumor growth.

- Modulation of Signaling Pathways : It influences cell signaling pathways that regulate apoptosis and cell cycle progression.

- Gene Expression : The compound can alter the expression of genes associated with cell survival and proliferation.

This compound exhibits several biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Solubility | Moderate solubility in organic solvents, which aids in bioavailability. |

| Stability | Stable under physiological conditions; however, further studies are needed. |

| Interaction | Binds to multiple receptors and enzymes, modulating their activity. |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

-

In vitro Studies : Research shows that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). The mechanism involves induction of apoptosis via caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins .

Cell Line IC50 (µM) Mechanism MCF-7 15 Caspase activation HCT116 12 DNA intercalation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

- In vitro Testing : Studies indicate effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Comparison with Related Compounds

This compound can be compared with other indole derivatives to assess differences in biological activity:

| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity |

|---|---|---|

| This compound | 15 | Effective |

| Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate | 20 | Moderate |

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | 10 | Low |

Q & A

How can researchers design a robust synthetic route for methyl 4-chloro-7-methyl-1H-indole-2-carboxylate, considering functional group reactivity and regioselectivity?

Methodological Answer:

The synthesis of this compound can be approached via multi-step strategies:

Indole Core Formation : Use the Fischer indole synthesis by reacting phenylhydrazine with a substituted ketone (e.g., 4-chloro-7-methylcyclohexanone) under acidic conditions (H₂SO₄ or HCl) to form the indole backbone .

Halogenation : Introduce the chloro group at the 4-position via electrophilic substitution using N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DMF) at 0–25°C .

Esterification : React the indole-2-carboxylic acid intermediate with methanol in the presence of a coupling agent (e.g., DCC/DMAP) to form the methyl ester .

Key Considerations : Monitor regioselectivity during halogenation using steric/electronic directing groups. Optimize reaction conditions (temperature, solvent) to minimize side products like over-chlorination.

What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and substituent positions (e.g., Cl at C4, methyl at C7) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., Q Exactive Orbitrap) with <2 ppm error .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic proton splitting, methyl group integration) .

- HPLC-PDA : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

How can researchers evaluate the biological activity of this compound, and what assays are appropriate for preliminary screening?

Methodological Answer:

- In Vitro Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with control compounds like 5-fluorouracil .

- Antimicrobial Screening : Use disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents at C4/C7) to identify critical pharmacophores .

What strategies address contradictory data on physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

- Solubility Profiling : Test in solvents (DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis. Note discrepancies between computational predictions (e.g., LogP) and experimental data .

- Stability Studies : Conduct accelerated degradation tests under stress conditions (heat, light, pH extremes) with HPLC monitoring. Identify degradation products (e.g., hydrolysis of the ester group) .

How can computational modeling optimize the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities to targets (e.g., tubulin for anticancer activity) .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating methyl) with bioactivity data .

- ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier penetration) .

What are the key considerations for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

- Process Optimization : Use flow chemistry for halogenation to improve heat transfer and reduce side reactions .

- Purification : Implement recrystallization (e.g., ethanol/water) or flash chromatography (silica gel, hexane/ethyl acetate gradient) .

- Quality Control : Validate batch consistency via NMR and HPLC at each scale-up stage .

How should researchers investigate the compound’s stability under storage conditions?

Methodological Answer:

- Long-Term Stability : Store samples at –20°C, 4°C, and 25°C. Analyze purity monthly via HPLC to determine optimal storage conditions .

- Light Sensitivity : Expose to UV light (300–400 nm) and monitor degradation using LC-MS .

What toxicological assessments are necessary before in vivo studies?

Methodological Answer:

- Acute Toxicity : Perform OECD 423 assays on rodents, monitoring mortality and organ histopathology .

- Genotoxicity : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays .

Advanced Research Questions

How can cryo-EM or SPR elucidate interactions between this compound and biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics (ka/kd) .

- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution to identify binding pockets .

What catalytic systems enable asymmetric synthesis of chiral indole derivatives from this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.